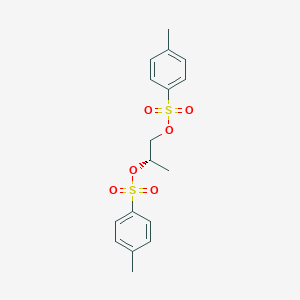

(S)-(-)-1,2-Propanediol di-p-tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1,2-Propanediol di-p-tosylate, also known as Di-p-tosyl-L-tartaric acid, is a chiral molecule that has been widely used in scientific research. It is a versatile reagent that has found applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Organic Compounds

This compound has been used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclonane, 1,2-ethylenecalix 6arene, 1,3- and 1,4-calix 6crown-3, 1,3- and 1,4-calix 6crown-4, 1,4-calix 6benzocrown-4, 1,2- and 1,3-calix 6crown-5 .

Nonlinear Optical Crystals

The compound has shown potential in the field of communication, imaging, and security detection. It has been used in the creation of second-order nonlinear optical (NLO) crystals, which exhibit good properties for applications such as terahertz wave emission, modulation, and detection .

Terahertz Technology

Terahertz technology has gained substantial recognition across various domains. Nonlinear optical crystals, including those synthesized using this compound, have emerged as a focal point of attention due to their pivotal role in advancing this technology .

Precursor for Functionalized Molecules

Halogenated hydroxyphenyl sulfonate, which can be synthesized from this compound, has been considered as an important building block for the construction of functionalized molecules .

Transition Metal-Catalyzed Processes

Based on the difference in cleavage reactivity between C-X and C-S, the halogenated phenyl sulfonate can result in highly selective reactions in transition metal-catalyzed processes .

Precursor of Aryne Species

Arenes with adjacent halogen and sulfonyloxy groups, which can be synthesized from this compound, act as a precursor of aryne species in alkalic systems .

properties

IUPAC Name |

[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFWYZTZYVIPGD-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)